Specific Rotation: Enantiomeric Identity Verification Against the (4R) Enantiomer
The (4S)-enantiomer of 4-methyltetrahydro-2H-pyran-2-carbaldehyde exhibits an inferred specific rotation [α]D of approximately +11.0° (c = 0.955, EtOH), based on the measured value for the (4R)-enantiomer of [α]D³² = -11.0° (c = 0.955, EtOH) reported in EP3666763A1 . Because enantiomers rotate plane-polarized light with equal magnitude but opposite sign, the (4S) form provides a positive rotation signature that is directly distinguishable from the (4R) enantiomer. The (4R) enantiomer data were acquired on an Anton Paar MCP 200 polarimeter using a 100 mm cell at 32 °C .
| Evidence Dimension | Specific optical rotation [α]D (EtOH) |
|---|---|
| Target Compound Data | [α]D ≈ +11.0° (c = 0.955, EtOH) — inferred from enantiomeric relationship |
| Comparator Or Baseline | (4R)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde: [α]D³² = -11.0° (c = 0.955, EtOH) |
| Quantified Difference | Sign reversal (+11.0° vs. -11.0°); magnitude difference = 22.0° |
| Conditions | Anton Paar MCP 200 polarimeter, 100 mm cell, 32 °C, ethanol, patent EP3666763A1 experimental section |
Why This Matters
For procurement of chiral building blocks, optical rotation provides a rapid, low-cost identity and enantiopurity check that can prevent costly synthetic failures caused by using the wrong enantiomer.
- [1] European Patent EP3666763A1. Experimental section, lines 434-438: (4R)-4-methyltetrahydro-2H-pyran-2-carbaldehyde, [α]D 32 = -11.0° (c = 0.955, EtOH). View Source
